Galangin

Catalog No.
S528643
CAS No.
548-83-4
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galangin

CAS Number

548-83-4

Product Name

Galangin

IUPAC Name

3,5,7-trihydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H

InChI Key

VCCRNZQBSJXYJD-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(C2=CC=CC=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

Galangin; Norizalpinin

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Description

The exact mass of the compound Galangin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Metastatic Properties

Antidiabetic Agent

    Application: Galangin has been reported to show antidiabetic activity.

Chemoprotective Agent

    Application: Galangin has been reported to show chemoprotective activity.

Enzyme-Modulating Agent

    Field: Biochemistry

    Application: Galangin has been reported to show enzyme-modulating activity.

Immunomodulatory Agent

    Field: Immunology

    Application: Galangin has been reported to show immunomodulatory activity.

Galangin is a naturally occurring flavonoid, specifically classified as a 7-hydroxyflavonol, with the molecular formula C₁₅H₁₀O₅. It features hydroxyl groups at positions 3, 5, and 7 on its flavonoid backbone. This compound is primarily derived from various plants, including Alpinia galanga, which is commonly used in traditional medicine. Galangin is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of significant scientific interest .

  • Antioxidant Activity: Galangin's hydroxyl groups enable it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Activity: Galangin may suppress the activity of NF-κB, a protein complex involved in inflammatory responses [].
  • Anticancer Activity: Studies suggest galangin can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. The specific mechanisms involved are likely complex and may vary depending on the cancer type.
That contribute to its biological activity. Notably, it can act as an antioxidant by scavenging free radicals and chelating metal ions. The reaction kinetics for galangin's scavenging of peroxyl radicals in aqueous solutions have been quantified, revealing a reaction rate of approximately 6.21×104 M1s16.21\times 10^4\text{ M}^{-1}\text{s}^{-1} under physiological conditions . Additionally, galangin can be metabolized in the liver by cytochrome P450 enzymes into other flavonoids such as kaempferol and quercetin, which possess their own antioxidant properties .

Galangin exhibits a range of biological activities:

  • Antioxidant Activity: Galangin effectively scavenges free radicals and inhibits lipid peroxidation, showcasing its potential as an antioxidant agent .
  • Anticancer Properties: It has demonstrated antiproliferative effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis .
  • Anti-inflammatory Effects: Galangin modulates inflammatory pathways, potentially reducing inflammation in conditions like rheumatoid arthritis .
  • Neuroprotective Effects: Research indicates that galangin may protect against neurodegenerative diseases by mitigating oxidative stress in neuronal cells .

Galangin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plants such as Alpinia galanga and other sources rich in flavonoids.
  • Chemical Synthesis: A common synthetic route involves refluxing 2-methoxy-1-(2,4,6-trihydroxyphenyl) ethanone with benzoic acid and benzoyl chloride .
  • Biotechnological Approaches: Recent advancements include using microbial fermentation to produce galangin from precursor compounds.

Galangin's unique properties lend themselves to various applications:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory effects, galangin is being explored for therapeutic use in cancer treatment and inflammatory disorders .
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing diseases related to oxidative stress .
  • Cosmetics: Galangin's ability to protect skin cells from oxidative damage positions it as an ingredient in skincare formulations.

Research has highlighted several interactions of galangin with biological systems:

  • Metabolic Pathways: Galangin is metabolized primarily through glucuronidation and sulfation in the liver, leading to various metabolites that may exhibit distinct biological activities .
  • Synergistic Effects: Studies indicate that galangin can enhance the efficacy of conventional cancer therapies while reducing their side effects by modulating cellular signaling pathways involved in drug resistance .

Several compounds share structural similarities with galangin, each exhibiting unique properties:

CompoundStructure TypeKey ActivitiesUnique Features
KaempferolFlavonolAntioxidant, anticancerMore potent than galangin in some cancer models
QuercetinFlavonolAntioxidant, anti-inflammatoryBroader range of biological activities
ApigeninFlavoneAntioxidant, anticancerExhibits strong anti-inflammatory effects
LuteolinFlavoneAntioxidant, neuroprotectiveStronger neuroprotective effects

Galangin's distinctive hydroxyl group arrangement contributes to its specific biological activities and makes it a valuable compound for further research in pharmacology and nutrition.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

217 - 218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

142FWE6ECS

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

548-83-4

Metabolism Metabolites

Galangin has known human metabolites that include Kaempferol, (2S,3S,4S,5R)-6-(5,7-dihydroxy-4-oxo-2-phenylchromen-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, and (2S,3S,4S,5R)-6-(3,5-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Galangin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
Naylor et al (2016) Natural and synthetic flavonoid modulation of TRPC5 channels. Br.J.Pharmacol. 173 562 PMID: 26565375
Chen et al (2017) Galangin reduces the loss of dopaminergic neurons in an LPS-evoked model of Parkinson's disease in rats. Int.J.Mol.Sci. 19 PMID: 29267220
So et al (1996) Inhibition of human breast cancer cell proliferation and delay of mammary tumorigenesis by flavonoids and citrus juices. Nutr.Cancer. 26 167 PMID: 8875554
Wen et al (2012) Galangin induces autophagy through upregulation of p53 in HepG2 cells. Pharmacology. 89 247 PMID: 22507894

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